Treprostinil-d4

LC-MS/MS Quantitative Bioanalysis Stable Isotope Dilution

Treprostinil-d4 (UT-15-d4) is a tetradeuterated analog of treprostinil, a synthetic prostacyclin (PGI₂) analog. The +4 Da mass shift enables precise LC-MS/MS quantification as an internal standard, minimizing matrix effects and ionization variability. This exact isotopic match is essential for validated bioanalytical methods per FDA/EMA guidelines, ensuring robust pharmacokinetic and therapeutic drug monitoring data across complex biological matrices.

Molecular Formula C23H34O5
Molecular Weight 394.5 g/mol
Cat. No. B15144528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTreprostinil-d4
Molecular FormulaC23H34O5
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O
InChIInChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i13D2,18D,21D
InChIKeyPAJMKGZZBBTTOY-ADGJBYSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Treprostinil-d4: Stable Isotope-Labeled Prostacyclin Analog for Quantitative Bioanalysis and Metabolic Research


Treprostinil-d4 (UT-15-d4) is a tetradeuterated analog of treprostinil, a synthetic prostacyclin (PGI₂) analog clinically used for pulmonary arterial hypertension [1]. The incorporation of four deuterium atoms increases the molecular mass by 4 Da (m/z 394.54 vs. 390.5 for unlabeled treprostinil) while preserving the pharmacological activity profile of the parent compound [2]. This stable isotope-labeled internal standard is primarily deployed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable precise quantification of treprostinil in complex biological matrices, addressing matrix effects and ionization variability that confound unlabeled analog-based calibration [3].

Treprostinil-d4 in Bioanalysis: Why Unlabeled Analogs Cannot Substitute as Internal Standards


Generic substitution of Treprostinil-d4 with unlabeled treprostinil or structurally similar prostacyclin analogs (e.g., iloprost, 6-keto PGF1α-d4) in quantitative LC-MS/MS workflows introduces systematic quantification errors. Unlabeled treprostinil co-elutes with the analyte and cannot be distinguished by mass spectrometry, precluding its use as an internal standard altogether. Structurally distinct analogs exhibit differential extraction recovery and ionization efficiency in biological matrices, leading to matrix-dependent bias [1]. For instance, in a validated treprostinil LC-MS/MS method employing 6-keto Prostaglandin F1α-d4 as internal standard, the accuracy ranged from 92.97–107.87% across rat serum, human serum, and human plasma—a performance ceiling that Treprostinil-d4 could potentially surpass through exact isotopic matching [2]. Furthermore, deuterated internal standards may exhibit distinct chromatographic retention behavior compared to their non-deuterated counterparts, a phenomenon that must be empirically validated for each specific deuterated analog [1].

Treprostinil-d4 Comparative Performance Evidence: Quantified Differentiation from Analogs and Alternative Internal Standards


Mass Spectrometric Differentiation: Treprostinil-d4 vs. Unlabeled Treprostinil

Treprostinil-d4 exhibits a +4 Da mass shift relative to unlabeled treprostinil, enabling complete baseline resolution in the mass spectrometer without chromatographic separation. In contrast, unlabeled treprostinil cannot be used as an internal standard because it is indistinguishable from the analyte in MS/MS detection, producing identical precursor and product ion m/z values that preclude separate quantitation channels [1].

LC-MS/MS Quantitative Bioanalysis Stable Isotope Dilution

Isotopic Purity and Matrix Effect Mitigation: Treprostinil-d4 vs. 6-keto Prostaglandin F1α-d4

Treprostinil-d4 provides exact isotopic matching to the analyte treprostinil, thereby co-eluting and experiencing identical matrix-induced ionization suppression or enhancement across diverse biological matrices. In a published validated method that instead employed 6-keto Prostaglandin F1α-d4 (a structurally distinct prostanoid) as internal standard for treprostinil quantification, the method achieved accuracy of 92.97–107.87% across rat serum, human serum, and human plasma [1]. While this performance is within FDA acceptance criteria (±15%), a perfect isotopic match such as Treprostinil-d4 is expected to yield narrower accuracy ranges and reduced inter-matrix variability due to identical extraction recovery and ionization behavior [2].

Bioanalytical Method Validation Matrix Effect Isotope Dilution Mass Spectrometry

Deuteration Level and Spectral Interference Risk: Treprostinil-d4 vs. Treprostinil-d7

Treprostinil-d4 (tetradeuterated, Δm = +4 Da) offers a favorable balance between adequate mass separation and minimized isotopic spectral overlap from the natural abundance M+4 isotopologue of unlabeled treprostinil. In contrast, Treprostinil-d7 (heptadeuterated, Δm = +7 Da, m/z 397.56 [1]) provides a larger mass shift that may reduce M+4 interference but could also introduce altered chromatographic retention due to stronger deuterium isotope effects on hydrophobicity [2]. The optimal deuteration level is application-dependent, but the +4 Da shift of Treprostinil-d4 represents the minimal sufficient separation for most triple quadrupole MS instruments while preserving near-native chromatographic behavior.

Stable Isotope Labeling Isotopic Purity LC-MS/MS Method Development

Chemical Purity Specification: Treprostinil-d4 Vendor Specifications vs. Industry Benchmark

Commercially available Treprostinil-d4 is supplied with certified chemical purity greater than 99% and isotopic enrichment ranging from 5% to 99% depending on the vendor and batch [1]. This level of chemical purity meets or exceeds the typical requirements for bioanalytical internal standards (generally ≥98%), ensuring that impurities do not introduce additional peaks or suppression effects in the MS/MS detection channel.

Analytical Reference Standard Chemical Purity Quality Control

Treprostinil-d4: Optimal Deployment Scenarios for Quantitative Bioanalysis and Pharmacokinetic Research


Regulated Bioanalysis for Pharmacokinetic Studies in Preclinical and Clinical Development

Treprostinil-d4 is the preferred internal standard for validated LC-MS/MS methods quantifying treprostinil in plasma, serum, and tissue homogenates from preclinical animal models (rat, dog) and human clinical trial samples. Its exact isotopic match minimizes matrix effect variability across study populations and sample types, enabling robust method validation per FDA/EMA bioanalytical guidelines [1][2]. The +4 Da mass shift provides clear mass separation while preserving co-elution, a critical requirement for stable isotope dilution assays.

Metabolic Stability and In Vitro Drug-Drug Interaction (DDI) Studies

In vitro hepatocyte or liver microsome incubation studies assessing treprostinil metabolic stability (primarily CYP2C8-mediated) benefit from Treprostinil-d4 as an internal standard to correct for matrix effects from incubation media and quenching solvents. Additionally, the deuterium kinetic isotope effect (KIE) intrinsic to Treprostinil-d4 makes it a valuable tool for investigating the rate-limiting step of CYP2C8-catalyzed oxidation when used in parallel with unlabeled treprostinil as a metabolic probe [3][4].

Therapeutic Drug Monitoring (TDM) in Clinical Pharmacology

For clinical laboratories performing therapeutic drug monitoring of treprostinil in patients receiving subcutaneous or intravenous Remodulin® therapy, Treprostinil-d4 enables accurate and precise quantification across the therapeutic concentration range (typically 0.1–10 ng/mL) [5]. The use of a deuterated internal standard is essential to compensate for ion suppression from phospholipids and other endogenous plasma components that vary between patient samples.

Investigation of Ischemia-Reperfusion Injury (IRI) in Transplantation Research

Recent experimental studies investigating treprostinil for mitigating ischemia-reperfusion injury in organ transplantation (e.g., liver, kidney) require precise quantification of treprostinil concentrations in perfusate solutions, tissue homogenates, and systemic circulation [1]. Treprostinil-d4 is the internal standard of choice for these multi-matrix LC-MS/MS methods due to its ability to correct for differential recovery and ionization across diverse biological matrices encountered in transplantation research.

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